molecular formula C14H18FNO B2567398 N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide CAS No. 2411292-23-2

N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide

Cat. No.: B2567398
CAS No.: 2411292-23-2
M. Wt: 235.302
InChI Key: CCIFSYFHPNOKPE-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide, also known as FPEPP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. FPEPP belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In

Mechanism of Action

The exact mechanism of action of N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide is not fully understood, but it is believed to act on the endocannabinoid system, which is involved in various physiological processes such as pain, appetite, and mood regulation. This compound is thought to bind to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors, and modulate their activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In neuroscience, this compound has been shown to protect against oxidative stress and reduce inflammation in the brain. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In pain management, this compound has been shown to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide in lab experiments is its selective activity on the endocannabinoid system, which allows researchers to study the effects of cannabinoids without the psychoactive effects of THC found in cannabis. Additionally, this compound has shown promising results in various fields of research, making it a potential candidate for further study. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.

Future Directions

There are several future directions for research on N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide. In neuroscience, further studies are needed to determine the exact mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. In cancer research, studies are needed to determine the efficacy of this compound in vivo and its potential use in combination with other cancer therapies. In pain management, further studies are needed to determine the optimal dosage and administration of this compound for pain relief. Additionally, studies are needed to determine the long-term safety and potential side effects of this compound.

Synthesis Methods

N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide is synthesized through a multistep process, starting with the reaction of 3-fluorophenylacetic acid with propionyl chloride to form 3-fluorophenylpropionic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-propylamine to form the desired amide product.

Scientific Research Applications

N-[2-(3-Fluorophenyl)ethyl]-N-propylprop-2-enamide has been studied for its potential therapeutic effects in various fields of research, including neuroscience, cancer, and pain management. In neuroscience, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have antitumor effects in cancer cells and may be a potential candidate for cancer therapy. Additionally, this compound has been studied for its analgesic properties and may have potential in pain management.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-N-propylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-3-9-16(14(17)4-2)10-8-12-6-5-7-13(15)11-12/h4-7,11H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIFSYFHPNOKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC(=CC=C1)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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